molecular formula C16H18O4 B5884474 (3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate

(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate

Cat. No.: B5884474
M. Wt: 274.31 g/mol
InChI Key: YWMBPSPFRFJOOK-UHFFFAOYSA-N
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Description

(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate typically involves the esterification of the corresponding chromone derivative. One common method involves the reaction of 3-ethyl-4,8-dimethyl-2-oxochromene-7-carboxylic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or amides.

Scientific Research Applications

(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the production of dyes and pigments due to its chromone structure.

Mechanism of Action

The mechanism of action of (3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromone structure allows it to interact with DNA and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4,8-dimethyl-2-oxochromene-7-carboxylic acid
  • 3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl acetate
  • 3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl butanoate

Uniqueness

(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-5-11-9(3)12-7-8-13(19-14(17)6-2)10(4)15(12)20-16(11)18/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMBPSPFRFJOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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